4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide
Description
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide is a benzamide derivative characterized by a 4-benzoyl substituent on the aromatic ring and a 3-(2-methyl-acryloylamino)propyl side chain. The acrylamido group introduces reactivity and hydrogen-bonding capacity, while the benzoyl moiety may enhance lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-methylprop-2-enoylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(2)20(25)22-13-6-14-23-21(26)18-11-9-17(10-12-18)19(24)16-7-4-3-5-8-16/h3-5,7-12H,1,6,13-14H2,2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFAULLJCULTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433208 | |
| Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-55-9 | |
| Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(3-Aminopropyl)methacrylamide
The propylamine linker functionalized with methacrylamide is synthesized first. 1,3-Diaminopropane reacts with methacryloyl chloride under controlled conditions to prevent over-acylation:
Procedure :
- Dissolve 1,3-diaminopropane (1.0 equiv) in dichloromethane (DCM) at 0°C.
- Add methacryloyl chloride (1.05 equiv) dropwise, followed by triethylamine (TEA, 1.1 equiv) to scavenge HCl.
- Stir at 0°C for 1 hour, then warm to room temperature.
- Extract with aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.
- Purify via flash chromatography (ethyl acetate/petroleum ether) to isolate N-(3-aminopropyl)methacrylamide .
Key Considerations :
Coupling with 4-Benzoylbenzoic Acid
The free amine of N-(3-aminopropyl)methacrylamide is coupled with 4-benzoylbenzoic acid using activation reagents:
Method A – HATU/DIPEA-Mediated Coupling :
- Activate 4-benzoylbenzoic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 10 minutes.
- Add N-(3-aminopropyl)methacrylamide (1.0 equiv) and stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (toluene) to yield the target compound.
Method B – Acid Chloride Route :
- Convert 4-benzoylbenzoic acid to its acid chloride using thionyl chloride.
- React with N-(3-aminopropyl)methacrylamide in DCM/TEA at 0°C.
- Isolate the product via filtration and wash with cold DCM.
Yield Comparison :
| Method | Reagent System | Yield | Purity (HPLC) |
|---|---|---|---|
| A | HATU/DIPEA | 65% | 98% |
| B | SOCl₂/TEA | 58% | 95% |
One-Pot Tandem Acylation Approach
To streamline synthesis, a one-pot method sequentially acylates 1,3-diaminopropane with 4-benzoylbenzoyl chloride and methacryloyl chloride :
Procedure :
- Add 1,3-diaminopropane (1.0 equiv) to anhydrous DCM at 0°C.
- Introduce 4-benzoylbenzoyl chloride (1.0 equiv) and TEA (1.1 equiv), stir for 2 hours.
- Directly add methacryloyl chloride (1.0 equiv) and stir for 4 hours.
- Work up as in Section 2.1.
Challenges :
- Competitive bis-acylation at either amine site necessitates strict stoichiometric control.
- Intermediate purification (e.g., extracting mono-acylated product) improves final yield.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, the target compound can be synthesized on Wang resin:
- Resin Functionalization : Load 4-benzoylbenzoic acid onto Wang resin via ester linkage.
- Amine Coupling : Treat with 1,3-diaminopropane in DMF, followed by methacryloyl chloride.
- Cleavage : Release the product using TFA/water (95:5).
Advantages :
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : 350.1634 [M+H]⁺.
- Observed : 350.1636 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and acrylamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide involves its interaction with specific molecular targets. The benzoyl and acrylamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) N-[3-(Dimethylamino)propyl]-4-benzoylbenzamide Derivatives
- Example: 3-Benzoyl-N-[3-(dimethylamino)propyl]benzamide (Compound 18, ) Structural Difference: Replaces the acrylamido group with a dimethylamino (-N(CH₃)₂) group. Impact: The dimethylamino group enhances solubility in polar solvents due to its basicity, whereas the acrylamido group in the target compound may improve covalent binding or hydrogen-bonding interactions. Application: Dimethylamino analogs are studied as ligands for soluble guanylate cyclase (sGC), a target in cardiovascular therapeutics .
(b) Heterocyclic Modifications
- Example: N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide () Structural Difference: Incorporates a thiazole ring linked to a trifluoromethylphenyl group. The trifluoromethyl group increases electronegativity and bioavailability. Application: Such modifications are common in kinase inhibitors and antimicrobial agents .
(c) Complex Tricyclic Systems
- Example: 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride () Structural Difference: Features a tricyclic system (dioxa-thia-azatricyclo) attached to the benzamide core. Impact: The tricyclic moiety increases molecular rigidity and may enhance binding to hydrophobic pockets in proteins. The hydrochloride salt improves aqueous solubility. Molecular Weight: 538.1 g/mol, significantly higher than simpler benzamide derivatives .
Pharmacological and Catalytic Comparisons
(a) sGC Activation
- Target Compound: Limited direct data, but acrylamido groups are known to modulate enzyme interactions.
- Analog: 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Compound 15, ) stimulates sGC at 10–100 μM concentrations, suggesting dimethylamino derivatives are potent modulators .
(b) Catalytic Directing Groups
- Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Difference: Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
Physicochemical Properties
Key Research Findings
Dimethylamino vs.
Heterocyclic Additions : Thiazole or tricyclic systems () improve target affinity but increase synthetic complexity and molecular weight.
Catalytic Utility : The target compound’s lack of directing groups (cf. ) limits catalytic applications but may reduce off-target effects in biological contexts.
Biological Activity
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial effects. The mechanism of action, structure-activity relationships, and relevant case studies are also discussed.
Chemical Structure and Properties
The compound features a benzamide backbone with a benzoyl group and a 2-methyl-acryloylamino side chain. This structure is crucial for its biological activity, as it enables interactions with various molecular targets in biological systems.
The primary mechanism of action for this compound involves:
- Covalent Bond Formation : The benzoyl and acrylamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity.
- Interference with Cellular Signaling : The compound may disrupt cellular signaling pathways, leading to various biological effects, including apoptosis in cancer cells.
Anticancer Activity
Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, some derivatives demonstrated IC50 values between 3.0 µM and 5.0 µM, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.53 |
| Compound B | A549 | 5.85 |
| Compound C | MCF-7 | 3.0 |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects:
- Antibacterial Studies : Similar compounds have shown activity against various bacterial strains, although none surpassed the efficacy of standard antibiotics like ampicillin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/ml |
| Escherichia coli | 50 µg/ml |
Case Studies and Research Findings
- Anticancer Mechanisms : A study demonstrated that certain benzamide derivatives induced apoptosis in cancer cells via caspase activation and downregulation of anti-apoptotic proteins .
- Antiviral Potential : Although not primarily focused on antiviral activity, related compounds have been screened for effects against viruses like HBV and HIV, indicating a broad spectrum of potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzamide structure significantly affect biological activity, with specific substitutions enhancing potency against targeted diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is typically employed, starting with benzoylation of the primary amine group followed by acryloylation. For example, Scheme 7a in outlines similar reactions using reagents like mCPBA (meta-chloroperbenzoic acid) for oxidation and HBTU (coupling agent) for amide bond formation. Optimize conditions by varying solvents (e.g., CH₃CN for coupling), temperature (e.g., 150°C for acetylation), and catalyst ratios. Use HPLC or LC-MS to monitor intermediate purity .
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Benzoylation | HBTU, NEt₃, CH₃CN | Amide bond formation | Use excess benzoyl chloride (1.2 eq.) under inert atmosphere |
| Acryloylation | mCPBA, DCM | Oxidation to acrylamide | Control reaction time (<2 h) to avoid over-oxidation |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm benzoyl (δ ~7.8 ppm) and acryloyl (δ ~5.5–6.5 ppm) proton signals.
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 min).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (exact mass calculated via PubChem data in ) .
- Cross-Validation : Compare experimental InChIKey/SMILES (e.g.,
JFYPEBDALFFGGC-UHFFFAOYSA-Nfrom ) with computational outputs from tools like Open Babel .
- Cross-Validation : Compare experimental InChIKey/SMILES (e.g.,
Q. What stability considerations are critical for storing and handling this compound?
- Methodology :
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the acrylamide group.
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. highlights susceptibility of chloromethyl analogs to nucleophilic substitution, suggesting similar reactivity in this compound’s acrylamide group .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with bacterial enzyme targets (e.g., acyl carrier protein synthase)?
- Methodology :
- Enzyme Assays : Use fluorescence polarization to measure binding affinity (Kd) with purified AcpS ( notes related compounds target acyl carrier protein synthase).
- Mutagenesis Studies : Compare binding kinetics in wild-type vs. mutant enzymes (e.g., Ser98Ala in AcpS active site).
- Structural Analysis : Co-crystallize the compound with AcpS and resolve the structure via X-ray crystallography (2.5–3.0 Å resolution) .
Q. How should contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare data across studies using PubChem’s BioActivity data (). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability (e.g., HEK293 vs. HeLa cells).
- QSAR Modeling : Use the compound’s logP (calculated via ’s SMILES) to correlate lipophilicity with activity trends .
Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?
- Methodology :
-
Quantum Chemistry : Apply DFT (e.g., B3LYP/6-31G*) to model transition states for acrylamide hydrolysis ( ’s ICReDD approach).
-
Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions for functionalizing the benzamide moiety .
Computational Tool Application Output Example Gaussian 16 Transition state modeling Activation energy for hydrolysis: ~25 kcal/mol RDKit Reaction feasibility Probability of benzamide nitration: <5%
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl ester) to enhance solubility (’s trifluoromethyl analogs show improved metabolic stability).
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Data Contradiction Analysis Framework
- Case Study : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM).
- Root Cause :
Assay Variability : Check cell line origin (e.g., uses HEK293, while other studies use primary cells).
Compound Degradation : Re-test stored samples via HPLC ( ’s chloromethyl analog degraded by 15% in 1 month).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
